2,6,10-Trimethylpentadecane
Overview
Description
2,6,10-Trimethylpentadecane is an organic compound with the chemical formula C18H38 . It is a colorless liquid with low volatility and low solubility in water . The main use of 2,6,10-Trimethylpentadecane is as a surfactant component, used in the manufacture of detergents, lubricants, softeners, and other products .
Synthesis Analysis
The preparation method of 2,6,10-Trimethylpentadecane is usually obtained by alkylation reaction . Specifically, pentadecane is reacted with a methylating agent (such as trimethylammonium bromide) to generate the target product . This method is relatively simple and can be carried out under regular chemical laboratory conditions .Molecular Structure Analysis
The molecular structure of 2,6,10-Trimethylpentadecane is represented by the formula C18H38 . The IUPAC Standard InChI is InChI=1S/C18H38/c1-6-7-8-12-17(4)14-10-15-18(5)13-9-11-16(2)3/h16-18H,6-15H2,1-5H3 .Chemical Reactions Analysis
The primary chemical reaction involved in the synthesis of 2,6,10-Trimethylpentadecane is alkylation . In this process, pentadecane is reacted with a methylating agent to produce 2,6,10-Trimethylpentadecane .Physical And Chemical Properties Analysis
2,6,10-Trimethylpentadecane has a molecular weight of 254.49 and a density of 0.7845 g/cm3 . It has a boiling point of 97.5 °C at a pressure of 0.8 Torr . It is a colorless liquid with low volatility and low solubility in water .Scientific Research Applications
Chemical Ecology and Biology
2,6,10-Trimethylpentadecane and related compounds play significant roles in the chemical ecology of various species. For instance, in the study of orchid bee fragrances, 6,10,14-Trimethylpentadecan-2-one, a related compound, has been identified as a major component, influencing the behavior of male orchid bees (Eltz et al., 2010). Similarly, the wing extracts of African Bicyclus butterfly species have been analyzed for their content of 6,10,14-Trimethylpentadecan-2-ol, another closely related compound, to understand their chemical communication mechanisms (Hedenström et al., 2014).
Biochemical Synthesis and Transformation
The biosynthesis of Hexahydrofarnesylacetone (6,10,14-trimethylpentadecan-2-one) in butterflies like Pieris brassicae shows the transformation of phytol into this compound, indicating a complex biochemical process involving this class of molecules (Schulz, Yildizhan, & Loon, 2011).
Combustion and Fuel Research
In the field of energy and fuels, research into compounds like 2,6,10-trimethyl dodecane, which is structurally similar to 2,6,10-Trimethylpentadecane, has been significant. Studies on its combustion properties and potential as a synthetic fuel candidate have been conducted, providing insights into its application in energy sectors (Won et al., 2014).
Pheromone Synthesis
Research into the synthesis of sex pheromones of insects like the rice moth (Corcyra cephalonica) has utilized derivatives of trimethylpentadecane. These studies contribute to understanding insect behavior and developing strategies for pest control (Shafikov, Spivak, & Odinokov, 2011).
Environmental Chemistry
In environmental science, the gas/particle partitioning of compounds like6,10,14-trimethyl-2-pentadecanone has been studied to explore secondary organic aerosol (SOA) formation mechanisms. These insights are crucial for understanding atmospheric chemistry and environmental pollution (Zhao et al., 2013).
Bioactive Compounds and Medicinal Chemistry
In the field of medicinal chemistry, compounds structurally related to 2,6,10-Trimethylpentadecane have been isolated from natural sources and studied for their bioactive properties. For example, megalanthine, a sesquiterpenoid isolated from Heliotropium megalanthum, exhibits various biological activities, indicating the potential of these compounds in drug discovery and ecological interactions (Macias et al., 2009).
Chemical Kinetics and Reaction Modeling
The chemical kinetics of trimethyl dodecane (related to 2,6,10-Trimethylpentadecane) have been modeled to optimize internal combustion engines and propulsion systems. Such studies are crucial in the development of more efficient and environmentally friendly fuel systems (Yu et al., 2020).
Catalysis and Chemical Synthesis
Research on the catalytic reduction of unsaturated ketones, like 6,10,14-trimethylpentadeca-3,5-dien-2-one, has implications for the synthesis of various chemicals, including vitamins and food additives. Such studies contribute to the development of more efficient chemical synthesis processes (Gontar' et al., 2004).
Mechanism of Action
properties
IUPAC Name |
2,6,10-trimethylpentadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38/c1-6-7-8-12-17(4)14-10-15-18(5)13-9-11-16(2)3/h16-18H,6-15H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWPYRZGHYVSEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)CCCC(C)CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90873301 | |
Record name | 2,6,10-Trimethylpentadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90873301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6,10-Trimethylpentadecane | |
CAS RN |
3892-00-0 | |
Record name | Norpristane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003892000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6,10-Trimethylpentadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90873301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NORPRISTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A641H3BNB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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